
2-Octyl-2,5-dihydro-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-2,5-dihydro-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,5-dihydro-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as an eco-friendly and rapid approach to produce thiazole derivatives. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-2,5-dihydro-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 2-Octyl-2,5-dihydro-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole: Another thiazole derivative with similar chemical properties.
2-Phenylthiazole: Known for its antimicrobial activity.
2-Aminothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Octyl-2,5-dihydro-1,2-thiazole
This compound stands out due to its unique octyl side chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
918636-90-5 |
|---|---|
Fórmula molecular |
C11H21NS |
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
2-octyl-5H-1,2-thiazole |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10H,2-7,9,11H2,1H3 |
Clave InChI |
CUMFBSFGYFKZSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


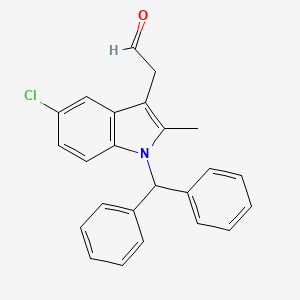

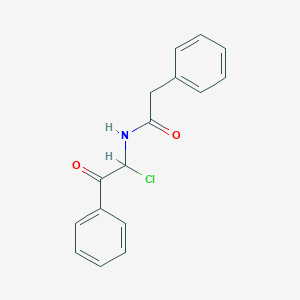
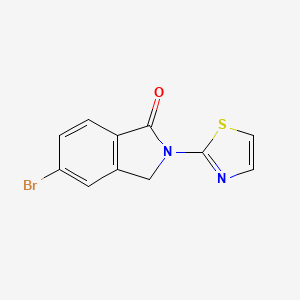
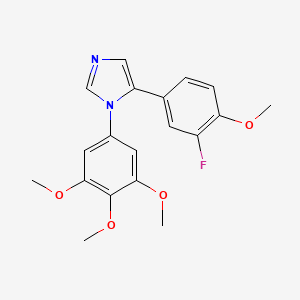
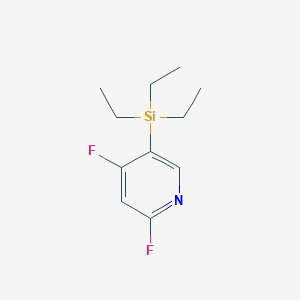
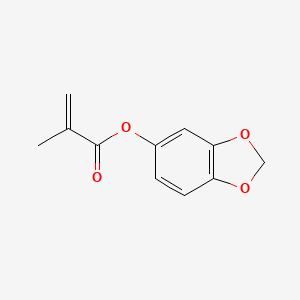
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
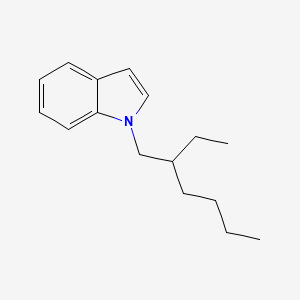
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
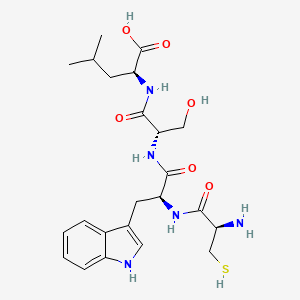
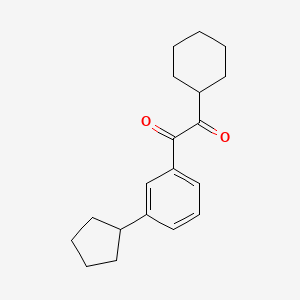
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

